

# Technical Guide: Certificate of Analysis for Dipyrrolidinylthiuram Disulfide-D16

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## Compound of Interest

Compound Name: *Dipyrrolidinylthiuram Disulfide-D16*

Cat. No.: *B15600018*

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A Certificate of Analysis (CoA) is a document specific to a particular manufactured batch. As such, a CoA for **Dipyrrolidinylthiuram Disulfide-D16** is not a publicly available document. This guide has been compiled to provide a representative example of the data and methodologies that would be found on a typical CoA for a high-purity, deuterated chemical standard, based on common industry practices for quality control and analysis.

## Product Information

This section of a Certificate of Analysis provides fundamental details about the compound and the specific batch being certified.

Parameter	Representative Data
Product Name	Dipyrrolidinylthiuram Disulfide-D16
Catalogue Number	D-98765
Chemical Formula	<chem>C10D16N2S4</chem>
Molecular Weight	308.58 g/mol
CAS Number	Not Available (for deuterated analog)
Batch Number	BATCH-00123
Storage Conditions	Store at 2-8°C, protected from light and moisture.

## Quantitative Analysis Summary

The following table summarizes the analytical testing results for this representative batch. These tests confirm the identity, purity, and isotopic enrichment of the material.

Analytical Test	Method	Acceptance Criteria	Result
Chemical Purity	HPLC-UV	≥ 98.0%	99.5%
Identity Confirmation	<sup>1</sup> H-NMR	Conforms to structure	Conforms
Identity Confirmation	LC-MS/MS	Conforms to expected mass	Conforms
Isotopic Enrichment	LC-MS/MS	≥ 98% Deuterium Incorporation	99.2%
Residual Solvents	Headspace GC-MS	≤ 0.5% Total Solvents	0.08%
Water Content	Karl Fischer Titration	≤ 0.5%	0.12%

## Experimental Protocols

Detailed methodologies are crucial for the replication and verification of analytical results. The following are representative protocols for the key experiments cited in this guide.

## High-Performance Liquid Chromatography (HPLC-UV)

- Objective: To determine the chemical purity of the compound by separating it from any non-deuterated or other impurities.
- Instrumentation: Standard HPLC system with a UV detector.
- Method:
  - Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8  $\mu$ m).[1]
  - Mobile Phase A: 0.1% Formic Acid in Water.[1]
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
  - Gradient: A linear gradient from 5% B to 95% B over a suitable time frame to ensure separation.[1]
  - Flow Rate: 0.4 mL/min.[1]
  - Column Temperature: 40°C.[1]
  - Detection: UV at 254 nm.
  - Injection Volume: 5  $\mu$ L.[1]
  - Quantification: Purity is calculated based on the area percentage of the main peak relative to all other peaks detected.

## Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

- Objective: To confirm the identity by molecular weight and to determine the level of deuterium incorporation.
- Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer.

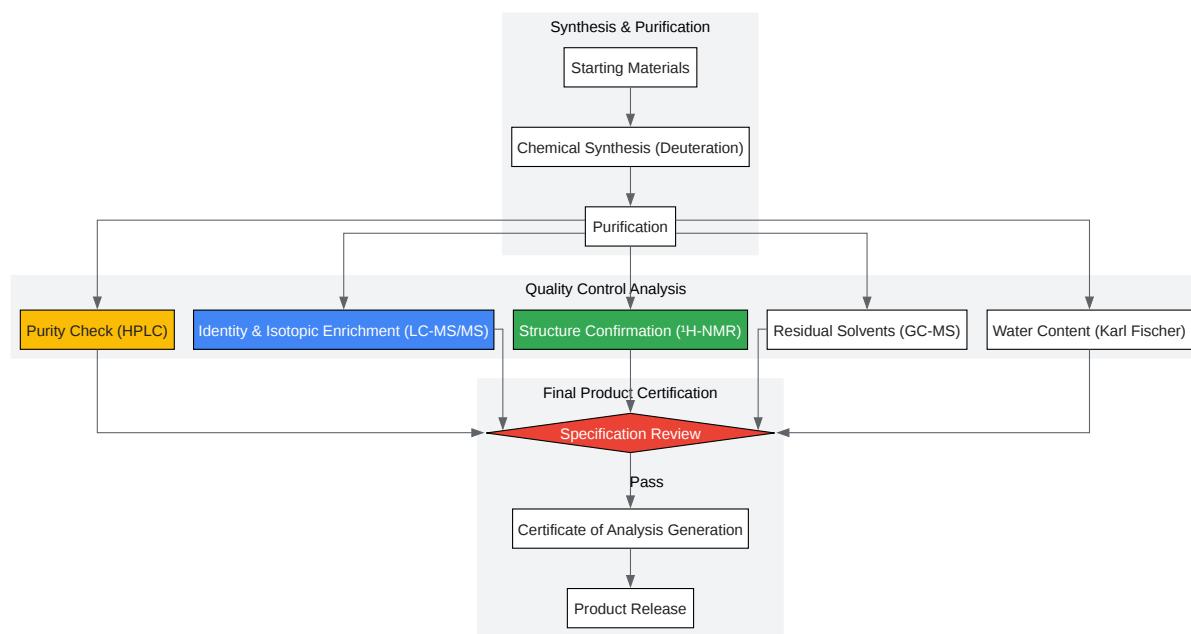
- Method:
  - Chromatography: Utilizes the same HPLC conditions as described in section 3.1.
  - Ionization Mode: Electrospray Ionization (ESI), positive mode.[1]
  - Scan Type: Full scan for identity confirmation and Multiple Reaction Monitoring (MRM) for assessing isotopic purity.[1]
  - Identity Confirmation: The full scan mass spectrum is analyzed for the presence of the  $[M+H]^+$  ion corresponding to the mass of **Dipyrrolidinylthiuram Disulfide-D16**.
  - Isotopic Enrichment: The ratio of the deuterated parent ion to the non-deuterated parent ion is calculated to determine the percentage of deuterium incorporation. High isotopic purity (typically >98%) is essential for its use as an internal standard.[2]

## Proton Nuclear Magnetic Resonance (<sup>1</sup>H-NMR)

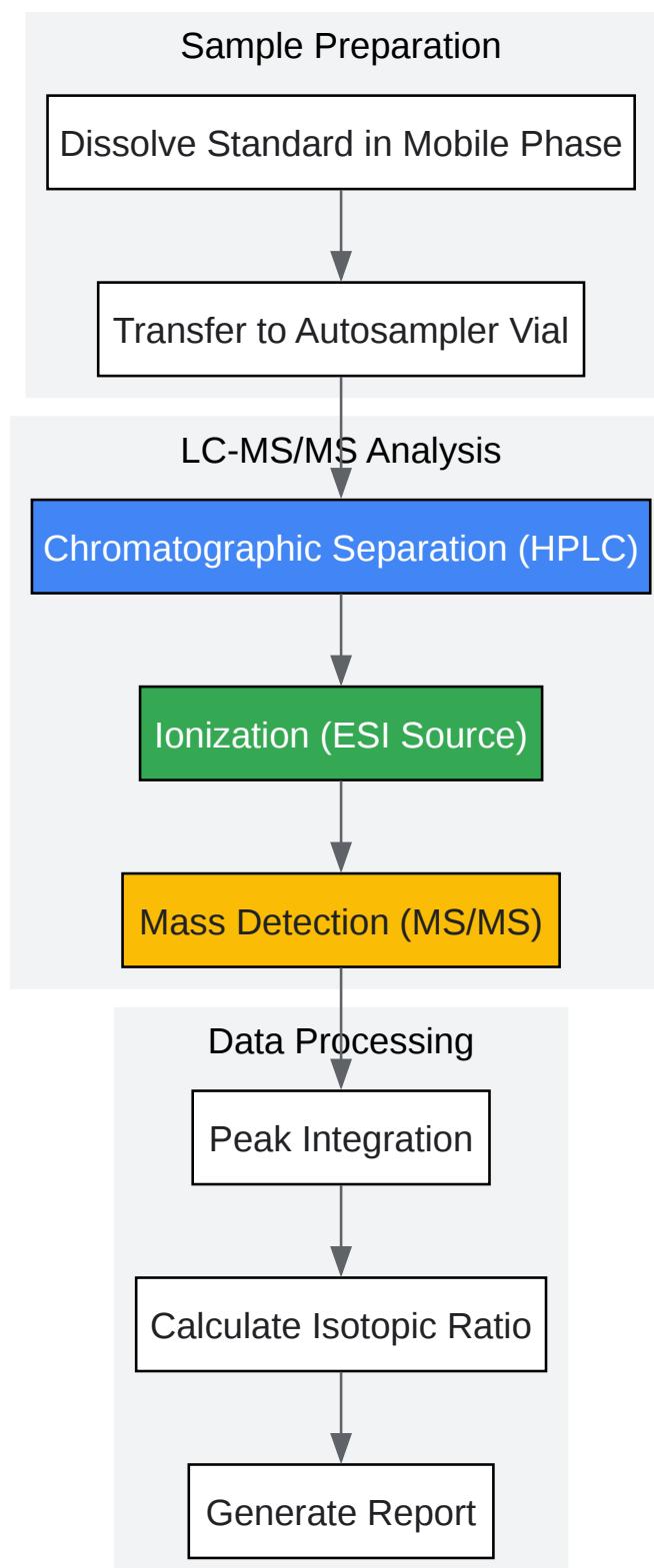
- Objective: To confirm the chemical structure and the absence of significant proton-containing impurities.
- Instrumentation: 400 MHz NMR Spectrometer.
- Method:
  - Solvent: Chloroform-d ( $CDCl_3$ ).
  - Procedure: A small amount of the sample is dissolved in the deuterated solvent.
  - Analysis: The <sup>1</sup>H-NMR spectrum is analyzed. For a highly deuterated standard, the proton signals should be minimal, confirming the successful replacement of hydrogen with deuterium at the specified positions.

## Diagrams and Workflows

Visual representations of workflows are essential for understanding the logical sequence of operations in quality control and analysis.

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Caption: A generalized workflow for the quality control of a deuterated chemical standard.



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## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [resolvemass.ca](http://resolvemass.ca) [resolvemass.ca]
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